

A Comprehensive Technical Guide to the Solid-State Physical Characteristics of Rosiglitazone-d3

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Compound of Interest

Compound Name: Rosiglitazone-d3

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solid-state physical characteristics of **Rosiglitazone-d3**. Given that **Rosiglitazone-d3** is a deuterated analog of Rosiglitazone primarily used as an internal standard in analytical and pharmacokinetic research, publicly available data on its specific solid-state properties is limited.[1][2][3][4] Therefore, this guide presents comprehensive data for the non-deuterated forms, Rosiglitazone and Rosiglitazone maleate, which are expected to be very close surrogates for the physical properties of the deuterated form. This document also includes detailed experimental protocols for key analytical techniques and a visualization of the primary signaling pathway of Rosiglitazone.

Physicochemical Properties

Rosiglitazone-d3 is the deuterated form of Rosiglitazone, a member of the thiazolidinedione class of insulin sensitizers.[5] The solid form of Rosiglitazone and its salts are typically white to off-white crystalline powders.[5]

Molecular and Physical Data

The fundamental molecular and physical properties of **Rosiglitazone-d3** and its non-deuterated counterparts are summarized below.

Property	Rosiglitazone-d3	Rosiglitazone	Rosiglitazone Maleate
Formal Name	5-[[4-[2-(methyl-d3-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[2]	5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione[5]	5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, (2Z)-2-butenedioate (1:1)
CAS Number	1132641-22-5[2]	122320-73-4[5]	155141-29-0
Molecular Formula	C ₁₈ H ₁₆ D ₃ N ₃ O ₃ S[2]	C ₁₈ H ₁₉ N ₃ O ₃ S[5]	C ₂₂ H ₂₃ N ₃ O ₇ S
Formula Weight	360.4 g/mol [2]	357.43 g/mol [5]	473.5 g/mol
Appearance	Solid[2]	Colorless crystals from methanol[5]	White to off-white solid[5]
Melting Point	Not Reported	153-155 °C[5]	122-123 °C[5]

Solubility Data

The solubility of Rosiglitazone and its deuterated form in various solvents is crucial for its handling, formulation, and analytical characterization.

Solvent	Rosiglitazone-d3	Rosiglitazone	Rosiglitazone Maleate
DMSO	Soluble[2]	≥10 mg/mL	Not Reported
Ethanol	Not Reported	Readily soluble[5]	Readily soluble
Buffered Aqueous Solution (pH 2.3)	Not Reported	Readily soluble[5]	Readily soluble
Water	Not Reported	Solubility decreases with increasing pH in the physiological range[5]	Solubility decreases with increasing pH in the physiological range

Polymorphism

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect of pharmaceutical development as it can affect a drug's stability, solubility, and bioavailability. While patents for Rosiglitazone maleate have claimed the existence of at least 13 polymorphs, laboratory analysis has only confirmed the existence of four forms.[6] One of these has been identified as a pseudopolymorphic 0.25-hydrate.[7] Detailed characterization of these individual polymorphic forms is not widely available in the public literature.

Experimental Protocols for Solid-State Characterization

The following sections detail generalized experimental protocols for the key techniques used in the solid-state characterization of active pharmaceutical ingredients (APIs) like **Rosiglitazone-d3**. These protocols are based on standard practices in the pharmaceutical industry.[8]

X-Ray Powder Diffraction (XRPD)

XRPD is a primary technique for identifying the crystalline phase of a solid material and can be used to differentiate between polymorphs.[9]

Objective: To obtain the XRPD pattern of solid **Rosiglitazone-d3** for phase identification and polymorphic screening.

Instrumentation: A standard laboratory X-ray diffractometer with a Cu-K α source and a LynxEye, scintillation, or curved position-sensitive detector.[10][11]

Sample Preparation:

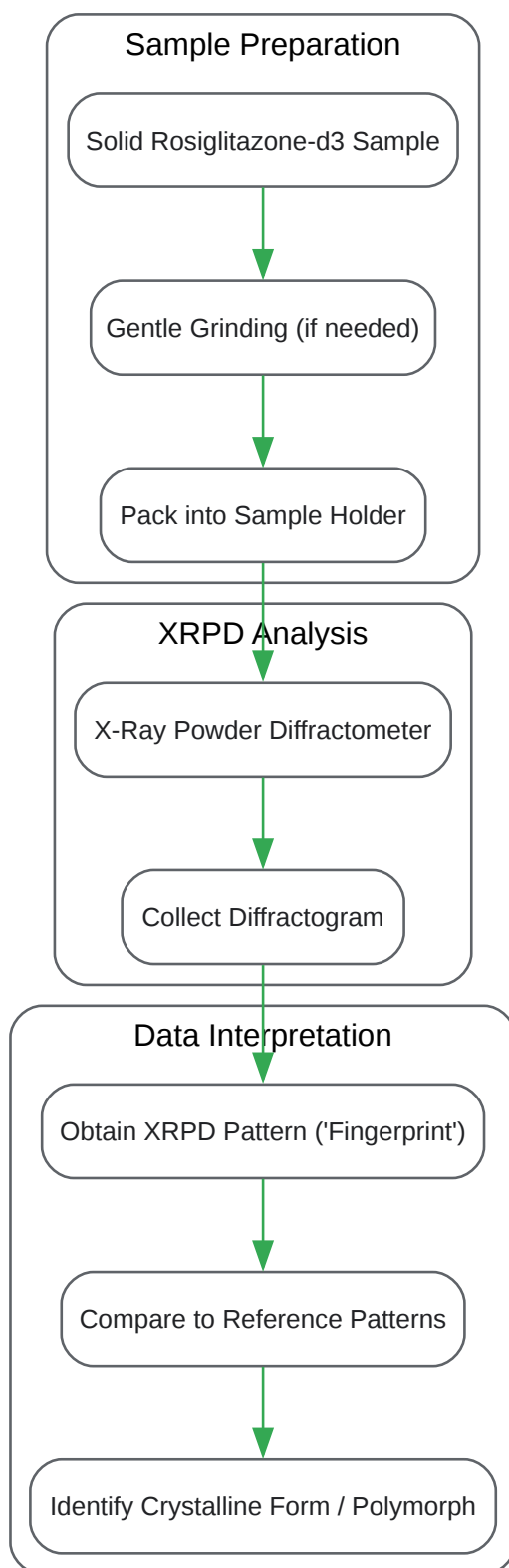
- If necessary, gently grind a small amount of the **Rosiglitazone-d3** solid sample using a mortar and pestle to ensure a fine, homogeneous powder.[11]
- Carefully pack the powdered sample into a sample holder. Ensure the surface of the powder is flat and level with the surface of the holder to minimize height errors.[12]

Data Collection Parameters (Example):[11]

- X-ray Source: Cu-K α ($\lambda = 1.5406 \text{ \AA}$)
- Voltage and Current: 40 kV and 40 mA
- Scan Range (2θ): 2° to 40°
- Step Size: 0.02°
- Scan Speed/Time per Step: $1^\circ/\text{min}$ or equivalent time per step to ensure adequate signal-to-noise ratio.
- Sample Rotation: On (e.g., 30 rpm) to minimize preferred orientation effects.[\[10\]](#)

Data Analysis: The resulting diffractogram is a plot of intensity versus 2θ . This "fingerprint" can be compared to reference patterns of known polymorphs of Rosiglitazone or used for the identification of a new crystalline form.

Below is a Graphviz diagram illustrating a typical workflow for XRPD analysis in pharmaceutical development.



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Figure 1. Experimental workflow for XRPD analysis.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to determine thermal properties such as melting point, glass transition temperature, and to study phase transitions.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Objective: To determine the thermal properties of solid **Rosiglitazone-d3**, including its melting point and to detect any polymorphic transitions.

Instrumentation: A differential scanning calorimeter.[\[13\]](#)

Sample Preparation:

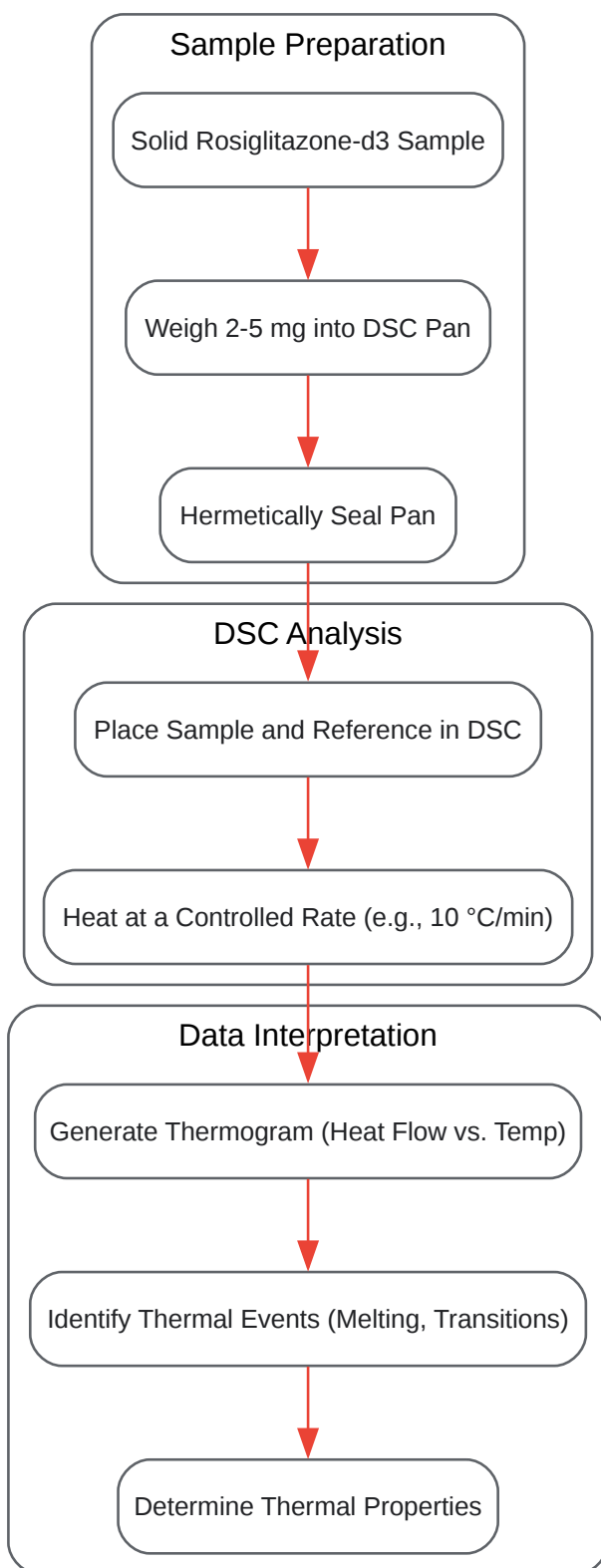
- Accurately weigh 2-5 mg of the **Rosiglitazone-d3** solid sample into an aluminum DSC pan.
[\[13\]](#)
- Hermetically seal the pan with a lid. If volatile components are expected, a pinhole lid may be used.
- Place an empty, sealed aluminum pan in the reference position of the DSC cell.[\[15\]](#)

Data Collection Parameters (Example):[\[17\]](#)

- Temperature Range: Typically from ambient temperature (e.g., 25 °C) to a temperature above the expected melting point (e.g., 200 °C for Rosiglitazone maleate, 250 °C for Rosiglitazone).
- Heating Rate: A standard heating rate of 10 °C/min is commonly used.[\[17\]](#)
- Purge Gas: An inert gas such as nitrogen at a flow rate of 50 mL/min.[\[15\]](#)

Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events, such as melting, appear as peaks pointing down, while exothermic events, such as crystallization, point up. The peak onset or peak maximum of the melting endotherm is reported as the melting point.

The logical flow of a DSC experiment is depicted in the following Graphviz diagram.



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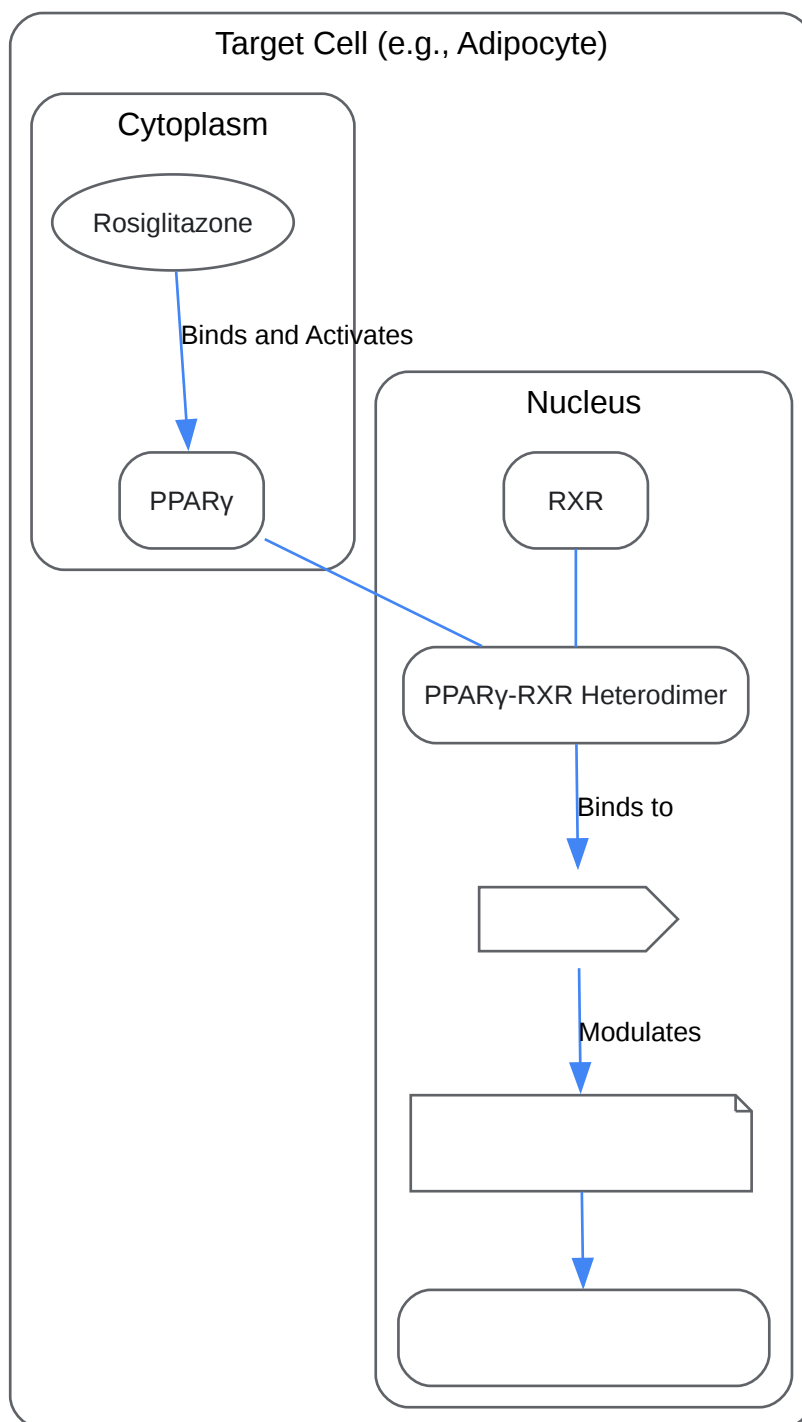
Figure 2. Logical workflow for DSC analysis.

Signaling Pathway of Rosiglitazone

Rosiglitazone exerts its therapeutic effects primarily through the activation of the Peroxisome Proliferator-Activated Receptor Gamma (PPAR γ), a nuclear receptor.^{[5][18]}

The binding of Rosiglitazone to PPAR γ induces a conformational change in the receptor, leading to its heterodimerization with the Retinoid X Receptor (RXR).^{[19][20]} This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.^[21] This binding event modulates the transcription of genes involved in glucose and lipid metabolism, ultimately leading to improved insulin sensitivity.^{[19][20]} Additionally, PPAR γ activation has been shown to have anti-inflammatory effects by inhibiting the activity of pro-inflammatory transcription factors such as NF- κ B.^[5]

The signaling cascade is illustrated in the diagram below.



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Figure 3. Rosiglitazone's PPAR γ signaling pathway.

Conclusion

This technical guide has summarized the key solid-state physical characteristics of **Rosiglitazone-d3**, primarily through data from its non-deuterated counterpart. The provided experimental protocols for XRPD and DSC offer a foundation for the analytical characterization of this and other solid-form APIs. The visualization of the PPAR γ signaling pathway clarifies the mechanism of action of Rosiglitazone. For researchers and drug development professionals, a thorough understanding of these properties is essential for ensuring the quality, stability, and efficacy of pharmaceutical products containing Rosiglitazone. Further studies are warranted to specifically characterize the polymorphic forms of Rosiglitazone and the solid-state properties of **Rosiglitazone-d3**.

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